molecular formula C7H5NO2 B063802 6-Oxidofuro[2,3-c]pyridin-6-ium CAS No. 181526-20-5

6-Oxidofuro[2,3-c]pyridin-6-ium

Cat. No.: B063802
CAS No.: 181526-20-5
M. Wt: 135.12 g/mol
InChI Key: XRDAWPSTMXRNNX-UHFFFAOYSA-N
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Description

Furo(2,3-c)pyridine 6-oxide is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo(2,3-c)pyridine 6-oxide typically involves multi-step reactions. One common method includes the use of an Rh-catalyzed tandem reaction to construct the furo(2,3-c)pyridine core. This reaction involves the cyclization of appropriate precursors under specific conditions to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for furo(2,3-c)pyridine 6-oxide are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-c)pyridine 6-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furo(2,3-c)pyridine scaffold .

Scientific Research Applications

Furo(2,3-c)pyridine 6-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo(2,3-c)pyridine 6-oxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Furo(2,3-b)pyridine
  • Furo(3,2-c)pyridine
  • Furo(3,2-b)pyridine

Uniqueness

Furo(2,3-c)pyridine 6-oxide is unique due to its specific ring fusion and oxidation state, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-oxidofuro[2,3-c]pyridin-6-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDAWPSTMXRNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC2=C1C=CO2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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